molecular formula C5H4INO B063117 4-Iodopyridin-3-ol CAS No. 188057-20-7

4-Iodopyridin-3-ol

Cat. No. B063117
M. Wt: 221 g/mol
InChI Key: HKFQSXPNVJVXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodopyridin-3-ol, also known as 3-Hydroxy-4-iodopyridine, is a chemical compound with the empirical formula C5H4INO . It has a molecular weight of 221.00 . This compound is typically in solid form .


Molecular Structure Analysis

The molecular structure of 4-Iodopyridin-3-ol consists of a pyridine ring with an iodine atom attached at the 4-position and a hydroxyl group at the 3-position . The SMILES string representation of this compound is Oc1ccncc1I .


Physical And Chemical Properties Analysis

4-Iodopyridin-3-ol is a solid compound . Its molecular weight is 221.00 , and its empirical formula is C5H4INO .

Scientific Research Applications

  • Formation of Iodo[1,3]dioxolo[4,5‐c]pyridine Derivatives : Lechel et al. (2012) discovered the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during attempts to prepare functionalized 5-iodopyridine derivatives. This process involved a radical mechanism known as the Hofmann–Löffler–Freytag reaction (Lechel et al., 2012).

  • Directed Ortho-Lithiation of Aryl Iodides : Cochennec et al. (1995) demonstrated the ortho-directed metalation of iodopyridine, leading to various polysubstituted pyridines. This method was used for preparing an acyclic analogue of meridine, a marine alkaloid (Cochennec et al., 1995).

  • Aminocarbonylation of Iodopyridine Compounds : Szőke et al. (2016) conducted palladium-catalyzed aminocarbonylation of iodopyridine model compounds with various primary and secondary amines. This method produced nicotinamide analogues and dicarboxamide compounds containing pyridyl moieties, which are significant for pharmaceutical applications (Szőke et al., 2016).

  • Anti-HIV Activity of Iodopyridinones : Benjahad et al. (2007) synthesized analogues of 3-iodo-4-phenoxypyridinone (IOPY) with various C-3 substituents and evaluated their anti-HIV activity. The results indicated the potential of these compounds as non-nucleoside reverse transcriptase inhibitors (Benjahad et al., 2007).

  • Synthesis of Pyridine Alkaloids : Wang et al. (2003) developed a novel route for synthesizing biologically active pyridine alkaloids using palladium-catalyzed cross-coupling of 3-iodopyridine. This process involves a series of reactions leading to natural products like theonelladins and xestamine D (Wang et al., 2003).

  • Crystal Engineering with Hydrogen and Halogen Bonds : Saha et al. (2005) explored the use of 4-iodopyridine in crystal engineering, demonstrating the formation of molecular tapes and heterosynthons. This study highlights the potential of 4-iodopyridine in designing crystal structures with specific properties (Saha et al., 2005).

Safety And Hazards

4-Iodopyridin-3-ol is classified under GHS07, with a signal word of "Warning" . It has a hazard classification of Acute Tox. 4 Oral . It’s recommended to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

4-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-4-1-2-7-3-5(4)8/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFQSXPNVJVXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626299
Record name 4-Iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodopyridin-3-ol

CAS RN

188057-20-7
Record name 4-Iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodopyridin-3-ol
Reactant of Route 2
Reactant of Route 2
4-Iodopyridin-3-ol
Reactant of Route 3
4-Iodopyridin-3-ol
Reactant of Route 4
4-Iodopyridin-3-ol
Reactant of Route 5
Reactant of Route 5
4-Iodopyridin-3-ol
Reactant of Route 6
Reactant of Route 6
4-Iodopyridin-3-ol

Citations

For This Compound
4
Citations
AC Benniston, A Harriman, P Li… - … A European Journal, 2007 - Wiley Online Library
… The linking of 4-iodopyridin-3-ol 4 with bis(tolyl-4-sulfonyloxy)propane afforded 8 in 60 % yield. Intramolecular coupling of 8 using activated copper in DMF at 150 C proceeded smoothly…
M Eguida, C Schmitt-Valencia, M Hibert… - Journal of Medicinal …, 2022 - ACS Publications
… To a stirred solution of 4-iodopyridin-3-ol (0.63 g, 2.86 mmol, 1.1 equiv) and 1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine (0.74 g, 2.6 mmol, 1 equiv) …
Number of citations: 5 pubs.acs.org
F Le Strat, DC Harrowven… - The Journal of Organic …, 2005 - ACS Publications
The paper describes further studies on the intramolecular carbolithiation of propargylic acetals with aryllithiums leading to 2-vinylbenzofurans and 3-vinylfuropyridines. Attempts to …
Number of citations: 34 pubs.acs.org
SM Devine, MP Challis, JK Kigotho, G Siddiqui… - European Journal of …, 2021 - Elsevier
… Compound 6c was formed from 4-iodopyridin-3-ol in 27% yield. H NMR δ 10.74 (br s, 1H), 8.42 (s, 1H), 8.16 (d, Já=á5.0áHz, 1H), 7.34 (d, Já=á5.…
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.